2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chloro-methylphenoxy group and an ethoxyquinolinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.
Quinoline Derivative Synthesis: The next step involves the synthesis of the 8-ethoxyquinoline derivative through a series of reactions, including nitration, reduction, and ethoxylation.
Amide Bond Formation: The final step involves the coupling of the phenoxy intermediate with the quinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide
- 2-(4-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide
- 2-(4-chloro-3-methylphenoxy)-N-(quinolin-5-yl)propanamide
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide is unique due to the presence of both chloro and methyl groups on the phenoxy ring, as well as the ethoxy group on the quinoline ring. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H21ClN2O3 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-26-19-10-9-18(16-6-5-11-23-20(16)19)24-21(25)14(3)27-15-7-8-17(22)13(2)12-15/h5-12,14H,4H2,1-3H3,(H,24,25) |
InChI Key |
YFLCZLMCLQTAOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C)C=CC=N2 |
Origin of Product |
United States |
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